![molecular formula C12H13N3O B1297992 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline CAS No. 55749-90-1](/img/structure/B1297992.png)
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is a chemical compound with the molecular formula C12H13N3O .
Synthesis Analysis
The synthesis of compounds similar to 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline has been reported in the literature. For instance, novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates were synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .Molecular Structure Analysis
The molecular structure of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline consists of a pyrimidine ring attached to an aniline group via an ether linkage . The molecular weight of the compound is 215.25 g/mol .Physical And Chemical Properties Analysis
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is a yellow to brown solid at room temperature . It has a molecular weight of 215.25 g/mol .Scientific Research Applications
Herbicidal Activity
The compound has been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes it a potential candidate for the development of new herbicides.
Synthesis of Phenoxy Acetates
“4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline” can be used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These compounds were synthesized with hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .
Antimicrobial Agents
New derivatives of the compound have been synthesized and evaluated for their antimicrobial activity . These derivatives showed considerable activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Synthesis of Bipyrazol Derivatives
The compound can be used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols . These derivatives were synthesized in excellent yields after treatment with various aryl/heteroaryl hydrazines .
Synthesis of Tetrazolyl Derivatives
New tetrazolyl derivatives of pyrimidine containing various linker groups have been synthesized using "4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline" . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .
Safety and Hazards
properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPYTHNDVDCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354228 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline | |
CAS RN |
55749-90-1 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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